CYP1A1/CYP1B1 Inhibitory Potential Inferred from Furanochalcone Patent SAR
While the exact compound was not explicitly named in the patent, the generic formula A encompasses the target structure when Ar = 4-fluorophenyl. The patent discloses that furanochalcones with 4-fluorophenyl substitution exhibit CYP1A1 IC50 values as low as 342 nM in Sacchrosomes and 470 nM in live cells for the most potent analog (compound 8), and that CYP1B1 inhibition is critical for overcoming chemoresistance to cisplatin, docetaxel, and paclitaxel [1]. This suggests that the target bis-furanyl chalcone, by virtue of its 4-fluorophenyl-furan moiety, could occupy a similar potency range, whereas simple phenyl chalcones lacking the furan ring are not claimed in this patent.
| Evidence Dimension | CYP1A1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be in the sub-µM range based on patent SAR |
| Comparator Or Baseline | Patent compound 8: IC50 342 nM (Sacchrosomes), 470 nM (live cells) [1] |
| Quantified Difference | Cannot be calculated; target compound not tested in same assay |
| Conditions | CYP1A1 Sacchrosomes and live cell assays (Patent US-20210284618-A1) |
Why This Matters
Procurement decisions for cancer chemoprevention research should prioritize compounds with structural features captured in patent SAR, as these have demonstrated target engagement, unlike untested generic chalcones.
- [1] Patent US-20210284618-A1. Furanochalcones as inhibitors of CYP1A1, CYP1A2 and CYP1B1 for cancer chemoprevention. See claim 6 and paragraphs [0012]–[0015]. View Source
